
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride
Overview
Description
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
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Biological Activity
2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
The molecular formula of this compound is , with a molecular weight of 249.18 g/mol. The compound appears as a powder and is stable at room temperature. Its structural characteristics are summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₆N₂·2HCl |
Molecular Weight | 249.18 g/mol |
IUPAC Name | 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine dihydrochloride |
Appearance | Powder |
Storage Temperature | Room Temperature |
Antitumor Activity
Research has indicated that related tetrahydroquinoline derivatives exhibit significant antitumor activity. A study evaluated various tetrahydroquinoline compounds and found several derivatives with IC50 values lower than that of Doxorubicin, a standard chemotherapeutic agent. For instance, compounds derived from tetrahydroquinoline displayed IC50 values ranging from 2.5 to 12.5 µg/mL compared to Doxorubicin's IC50 of 37.5 µg/mL .
Neuropharmacological Effects
Tetrahydroquinoline derivatives have been studied for their neuropharmacological properties. In particular, they have shown promise as potential treatments for neurodegenerative diseases due to their ability to interact with neurotransmitter systems. For example, compounds in this class may modulate dopamine and serotonin receptors, which are crucial in the treatment of conditions like Parkinson's disease and depression .
Case Study 1: Antitumor Efficacy
A specific study synthesized novel tetrahydroquinoline derivatives and tested their antitumor efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited tumor growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of tetrahydroquinoline derivatives in models of neurodegeneration. The study demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress and improve cognitive function in animal models of Alzheimer's disease .
Scientific Research Applications
Research indicates that 2-(1,2,3,4-tetrahydroquinolin-8-yl)ethan-1-amine dihydrochloride exhibits various biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains using microdilution broth susceptibility assays.
Anticancer Properties
The compound has shown potential as an anticancer agent by interacting with specific enzymes or receptors in biological systems. This interaction may modulate their activity and influence critical signaling pathways involved in cancer progression.
Neurodegenerative Disease Research
Recent studies have explored the compound's potential in addressing neurodegenerative diseases such as Alzheimer's disease. Its design allows for dual-target inhibition of cholinesterases and monoamine oxidases, which are crucial in the pathology of such diseases.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Antimicrobial Evaluation
In a study evaluating the antibacterial activity of various compounds, this compound demonstrated significant activity against E. coli and Bacillus cereus. The results indicated a promising profile for further development as an antimicrobial agent.
Cancer Research
Another investigation focused on the compound's role in modulating cellular signaling pathways associated with cancer cell survival. The study highlighted its potential as a therapeutic candidate for targeting specific cancer types through enzyme inhibition.
Neurodegenerative Disease Studies
Research into the compound's effects on neurodegenerative diseases has shown promise. It has been designed to inhibit both cholinesterases and monoamine oxidases effectively, suggesting its utility in developing multi-targeted agents for treating Alzheimer's disease.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydroquinolin-8-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10;;/h1,3-4,13H,2,5-8,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXKIUEGKYDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)CCN)NC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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